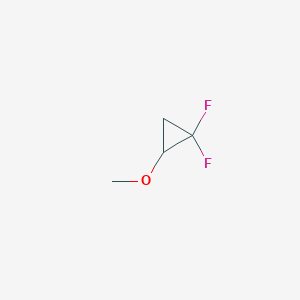![molecular formula C9H17N3O B13795670 N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide CAS No. 88992-94-3](/img/structure/B13795670.png)
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperazine with 2-chloroethylamine to form N-(2-aminoethyl)piperazine, which is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide group.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may result in saturated amide derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with target molecules, while the prop-2-enamide group can participate in covalent bonding or other chemical reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1-Piperazinyl)ethyl]ethylenediamine: This compound features a similar piperazine ring but with an ethylenediamine group instead of a prop-2-enamide group.
Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester: This compound has a carbamate group instead of an amide group and is used in different applications.
Uniqueness
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
88992-94-3 |
|---|---|
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
N-(2-piperazin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)11-5-8-12-6-3-10-4-7-12/h2,10H,1,3-8H2,(H,11,13) |
Clave InChI |
YHISAQJGKPTPHT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


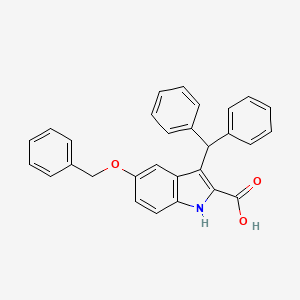
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)

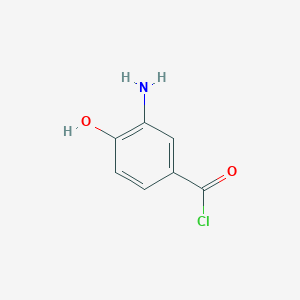
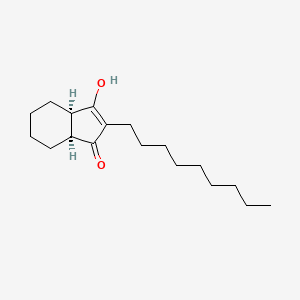

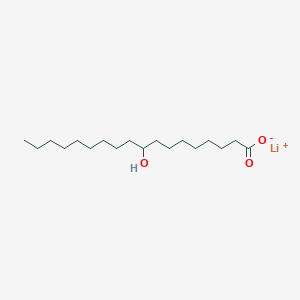
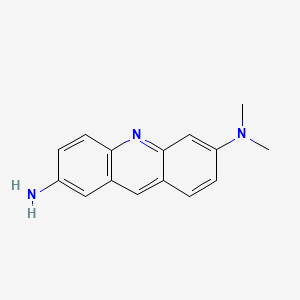

![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
